molecular formula C25H20Cl2N2O5S3 B11041408 dimethyl 2-{1-[(3,4-dichlorophenyl)carbamoyl]-2,2-dimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene}-1,3-dithiole-4,5-dicarboxylate

dimethyl 2-{1-[(3,4-dichlorophenyl)carbamoyl]-2,2-dimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene}-1,3-dithiole-4,5-dicarboxylate

Cat. No.: B11041408
M. Wt: 595.5 g/mol
InChI Key: YNDNTZBFHRDMHI-UHFFFAOYSA-N
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Description

DIMETHYL 2-[1-[(3,4-DICHLOROANILINO)CARBONYL]-2,2-DIMETHYL-3-THIOXO-2,3-DIHYDRO-4(1H)-QUINOLINYLIDEN]-1,3-DITHIOLE-4,5-DICARBOXYLATE is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a quinoline core, which is a heterocyclic aromatic organic compound, and is substituted with multiple functional groups, including dichloroanilino, carbonyl, and dithiole groups. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DIMETHYL 2-[1-[(3,4-DICHLOROANILINO)CARBONYL]-2,2-DIMETHYL-3-THIOXO-2,3-DIHYDRO-4(1H)-QUINOLINYLIDEN]-1,3-DITHIOLE-4,5-DICARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.

    Introduction of the Dichloroanilino Group: The dichloroanilino group can be introduced via a nucleophilic substitution reaction, where 3,4-dichloroaniline reacts with an appropriate electrophilic intermediate.

    Formation of the Dithiole Ring: The dithiole ring can be formed through a cyclization reaction involving a dithiol and a suitable carbonyl compound.

    Final Coupling and Esterification: The final step involves coupling the quinoline core with the dithiole ring and esterification to introduce the dimethyl ester groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

DIMETHYL 2-[1-[(3,4-DICHLOROANILINO)CARBONYL]-2,2-DIMETHYL-3-THIOXO-2,3-DIHYDRO-4(1H)-QUINOLINYLIDEN]-1,3-DITHIOLE-4,5-DICARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms in the dithiole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.

    Substitution: The dichloroanilino group can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Nucleophiles: Amines, thiols, alkoxides

Major Products

    Sulfoxides and Sulfones: Products of oxidation reactions

    Alcohols: Products of reduction reactions

    Substituted Anilines: Products of nucleophilic substitution reactions

Scientific Research Applications

DIMETHYL 2-[1-[(3,4-DICHLOROANILINO)CARBONYL]-2,2-DIMETHYL-3-THIOXO-2,3-DIHYDRO-4(1H)-QUINOLINYLIDEN]-1,3-DITHIOLE-4,5-DICARBOXYLATE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of DIMETHYL 2-[1-[(3,4-DICHLOROANILINO)CARBONYL]-2,2-DIMETHYL-3-THIOXO-2,3-DIHYDRO-4(1H)-QUINOLINYLIDEN]-1,3-DITHIOLE-4,5-DICARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, the compound’s ability to undergo redox reactions can influence cellular oxidative stress levels, impacting various signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    DIMETHYL 3-[(3,4-DICHLOROANILINO)CARBONYL]-1,3-THIAZOLANE-2,4-DICARBOXYLATE: Shares similar functional groups but has a thiazolane ring instead of a quinoline core.

    5-((3,4-DICHLOROANILINO)METHYLENE)-1,3-DIMETHYL-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE: Contains a pyrimidine core and similar dichloroanilino substitution.

Uniqueness

DIMETHYL 2-[1-[(3,4-DICHLOROANILINO)CARBONYL]-2,2-DIMETHYL-3-THIOXO-2,3-DIHYDRO-4(1H)-QUINOLINYLIDEN]-1,3-DITHIOLE-4,5-DICARBOXYLATE is unique due to its combination of a quinoline core with a dithiole ring and multiple functional groups. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various scientific and industrial applications.

Properties

Molecular Formula

C25H20Cl2N2O5S3

Molecular Weight

595.5 g/mol

IUPAC Name

dimethyl 2-[1-[(3,4-dichlorophenyl)carbamoyl]-2,2-dimethyl-3-sulfanylidenequinolin-4-ylidene]-1,3-dithiole-4,5-dicarboxylate

InChI

InChI=1S/C25H20Cl2N2O5S3/c1-25(2)20(35)17(23-36-18(21(30)33-3)19(37-23)22(31)34-4)13-7-5-6-8-16(13)29(25)24(32)28-12-9-10-14(26)15(27)11-12/h5-11H,1-4H3,(H,28,32)

InChI Key

YNDNTZBFHRDMHI-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=S)C(=C2SC(=C(S2)C(=O)OC)C(=O)OC)C3=CC=CC=C3N1C(=O)NC4=CC(=C(C=C4)Cl)Cl)C

Origin of Product

United States

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